Parazoanthoxanthin A

描述

Parazoanthoxanthin A is a natural product found in Parazoanthus axinellae with data available.

科学研究应用

Antimicrobial Properties

Parazoanthoxanthin A has been identified as a potent antimicrobial agent. Research indicates that extracts from Parazoanthus axinellae exhibit strong antibacterial activity against various pathogens, including Vibrio alginolyticus. The compound's mechanism involves the disruption of bacterial cell membranes and interference with cellular functions, making it a candidate for developing new antimicrobial therapies .

Case Study: Antibacterial Activity Assessment

- Methodology : The antibacterial activity was assessed through dose-response curves by varying bacterial concentrations while maintaining consistent extract volumes.

- Findings : this compound demonstrated effective inhibition of bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

DNA Binding and Inhibition of Polymerase Activity

Another notable application of this compound is its ability to bind to DNA. Studies have shown that it exhibits two primary modes of binding:

- Intercalation : Inserting between DNA base pairs.

- Electrostatic Interactions : Binding to the phosphate backbone of DNA.

This dual binding capability allows this compound to inhibit DNA polymerase activity in vitro, suggesting potential uses in cancer therapy and molecular biology research .

Binding Characteristics

- Binding Affinity : Approximately across various DNA types.

- Site Size : The binding site size ranges from 7 to 9 base pairs depending on the DNA sequence and ionic conditions .

Neurological Applications

This compound has been studied for its effects on nicotinic acetylcholine receptors, which are crucial in neurotransmission and implicated in several neurological disorders. The compound has been shown to block these receptors, indicating its potential for developing treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Research Insights

- Mechanism : The blocking action on nicotinic receptors may modulate synaptic transmission, providing a therapeutic avenue for enhancing cognitive function or mitigating neurodegenerative processes.

Biotechnological Applications

The unique properties of this compound position it as a valuable compound in biotechnological applications:

- Bioprospecting for Natural Products : Its antimicrobial and DNA-binding properties make it an attractive candidate for bioprospecting efforts aimed at discovering new natural products with therapeutic potential.

- Nutraceutical Development : Given its biological activities, there is potential for developing nutraceuticals that leverage the health benefits associated with this compound.

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial | Effective against pathogens like Vibrio alginolyticus | New antimicrobial therapies |

| DNA Binding | Intercalates and binds to DNA; inhibits polymerase | Cancer therapy, molecular biology research |

| Neurological | Blocks nicotinic acetylcholine receptors | Treatments for cognitive disorders |

| Biotechnological | Source for natural products and nutraceuticals | Development of health supplements |

属性

CAS 编号 |

53823-11-3 |

|---|---|

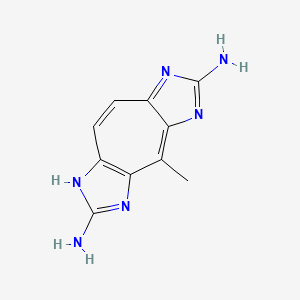

分子式 |

C10H10N6 |

分子量 |

214.23 g/mol |

IUPAC 名称 |

2-methyl-4,6,11,13-tetrazatricyclo[8.3.0.03,7]trideca-1(10),2,4,6,8,12-hexaene-5,12-diamine |

InChI |

InChI=1S/C10H10N6/c1-4-7-5(13-9(11)15-7)2-3-6-8(4)16-10(12)14-6/h2-3H,1H3,(H2,11,13,15)(H3,12,14,16) |

InChI 键 |

SHHMMSFAIOQFON-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

规范 SMILES |

CC1=C2C(=NC(=N2)N)C=CC3=C1N=C(N3)N |

Key on ui other cas no. |

53823-11-3 |

同义词 |

parazoanthoxanthin A |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。